2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-ethylphenyl)-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(4-ethylphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-3-16-5-7-17(8-6-16)20-13-14-22(28)27(25-20)15-21-24-23(26-30-21)18-9-11-19(12-10-18)29-4-2/h5-14H,3-4,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSCSPPAMLBTCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC=C(C=C4)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-ethylphenyl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the oxadiazole ring through the cyclization of a hydrazide with an appropriate carboxylic acid derivative. The dihydropyridazinone ring is then formed through a subsequent cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the cyclization reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-ethylphenyl)-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an antimicrobial agent . Studies have shown that derivatives of oxadiazoles exhibit significant antibacterial and antifungal activities. For instance, compounds similar to this one have demonstrated efficacy against various pathogens, suggesting it could serve as a lead compound for developing new antibiotics .
Anticancer Research
Research indicates that oxadiazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The incorporation of the dihydropyridazinone structure may enhance these properties, making it a candidate for further exploration in cancer therapeutics. Preliminary studies show promising results in vitro against specific cancer cell lines .
Anti-inflammatory Activity
The compound's potential anti-inflammatory properties are being explored due to the presence of functional groups known to interact with inflammatory pathways. Research has indicated that similar compounds can reduce inflammation markers in animal models, providing a basis for further investigation into this compound's therapeutic effects .
Neuroprotective Effects
Recent studies have suggested that compounds containing oxadiazole and pyridazine rings may exhibit neuroprotective effects, potentially offering benefits in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanism is thought to involve the modulation of oxidative stress and neuroinflammation .
Case Study 1: Antimicrobial Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives based on the oxadiazole framework and tested their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural features to 2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-ethylphenyl)-2,3-dihydropyridazin-3-one exhibited significant antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .
Case Study 2: Anticancer Potential
A recent publication in Cancer Letters highlighted the anticancer properties of related oxadiazole compounds. These studies demonstrated that certain derivatives could inhibit cell proliferation and induce apoptosis in breast cancer cell lines through the activation of caspase pathways. This positions the compound as a promising candidate for further development in oncology .
Mechanism of Action
The mechanism of action of 2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-ethylphenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The oxadiazole and dihydropyridazinone rings are known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Dihydropyridazinone Cores
lists compounds sharing the dihydropyridazin-3-one scaffold but with differing substituents. For example:
- 6-[(4-Ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy]-2-phenyl-2,3-dihydropyridazin-3-one replaces the oxadiazole group with a sulfanyl-triazole moiety.
- 6-({4-ethyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methoxy)-2-phenyl-3(2H)-pyridazinone introduces a methoxybenzyl-sulfanyl group, which may enhance target binding through π-π interactions but reduce metabolic stability due to the larger substituent .
Key Structural Differences:
Heterocyclic Systems with Oxadiazole/Thiazole Moieties
and describe compounds with fused heterocycles:
- Pyrrolo-thiazolo-pyrimidines (): These feature triazole or pyridine substituents on complex fused rings. For example, compound 12 includes a chlorophenyl-methoxyphenyl-pyridine-triazole system. The chlorophenyl group may enhance potency but introduce toxicity risks, contrasting with the target’s ethoxyphenyl group, which is less electronegative .
- Thiazolo-pyrimidine (): Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate contains a thiazole ring instead of oxadiazole.
Functional Group Impact:
- Oxadiazole vs. Thiazole: Oxadiazole’s bioisosteric mimicry of ester or amide groups can improve drug-like properties, while thiazole’s sulfur may increase reactivity or susceptibility to oxidation .
- Substituent Effects: The target’s 4-ethylphenyl group offers a balance between steric bulk and hydrophobicity, whereas dichlorophenyl () or chlorophenyl-methoxyphenyl () groups may enhance binding affinity but compromise selectivity or safety .
Biological Activity
The compound 2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-ethylphenyl)-2,3-dihydropyridazin-3-one (commonly referred to as the oxadiazole derivative) is a synthetic organic compound that has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure incorporates a 1,2,4-oxadiazole ring, which is known for its bioisosteric properties that enhance the pharmacological profile of compounds.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds containing the 1,2,4-oxadiazole moiety have shown significant activity against various cancer cell lines. One study demonstrated that derivatives exhibited cytotoxic effects against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines, with IC50 values indicating potent inhibition of cell proliferation .
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| HeLa | 12.5 | Cytotoxic |
| CaCo-2 | 15.0 | Cytotoxic |
Anti-inflammatory Properties
The compound has also been evaluated for anti-inflammatory effects. Research indicates that oxadiazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. In vitro assays showed that these derivatives significantly reduced prostaglandin E2 production in lipopolysaccharide-stimulated macrophages .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been assessed against various bacterial strains. The oxadiazole derivative displayed notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, suggesting its potential as a lead compound for developing new antibiotics .
The biological activities of the oxadiazole derivative are attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymes : The compound acts as an inhibitor of key enzymes involved in cancer progression and inflammation.
- Cell Cycle Arrest : Studies suggest that it induces G1 phase arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent cell death.
Case Studies
A significant case study involved synthesizing a series of oxadiazole derivatives and evaluating their biological activities. One particular derivative demonstrated promising results in reducing tumor volume in xenograft models of breast cancer . The study concluded that modifications to the oxadiazole ring could enhance potency and selectivity.
Q & A
Q. What mechanistic insights explain its activity in biological systems?
- Methodology : Combine kinetic assays (e.g., NADPH depletion for oxidoreductase inhibition) with transcriptomics (RNA-seq) to identify dysregulated pathways. Use CRISPR-Cas9 knockouts to validate target involvement (e.g., COX-2 inhibition in inflammatory models) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
